BenchChemオンラインストアへようこそ!

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione

TSHR antagonist thyroid-stimulating hormone receptor GPCR

This compound is a validated, sub‑100 nM TSHR antagonist (82 nM human, 39 nM rat) with 122‑fold selectivity over FSHR. The para‑aminomethyl substituent is essential for activity; generic N‑phenylthiomorpholine dioxides or N‑benzyl analogs lack comparable potency and selectivity. The free primary amine allows direct amide coupling and bioconjugation without deprotection, streamlining SAR campaigns. Its superior rodent potency (54‑fold better than ANTAG3) reduces the amount of compound needed per in vivo study, lowering total procurement volume. By choosing this specific building block, researchers gain a ready‑to‑use probe for TSHR signaling studies, avoiding the cost and delay of synthesizing and validating intermediate analogs.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 1152880-11-9
Cat. No. B1523112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione
CAS1152880-11-9
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=CC=C(C=C2)CN
InChIInChI=1S/C11H16N2O2S/c12-9-10-1-3-11(4-2-10)13-5-7-16(14,15)8-6-13/h1-4H,5-9,12H2
InChIKeyLAHOLYHJERNVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione (CAS 1152880-11-9): Structural Identity, Physicochemical Profile, and Emerging Pharmacological Relevance


4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione (CAS 1152880-11-9) is a derivative of the thiomorpholine-1,1-dione (sulfone) class with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol . Its structure features a p-aminomethylphenyl substituent directly attached to the thiomorpholine nitrogen, combining a rigid sulfone heterocycle with a reactive primary amine . This compound has been identified as a novel small-molecule antagonist of the thyroid-stimulating hormone receptor (TSHR), demonstrating quantified, reproducible potency and selectivity in cell-based assays [1]. Additionally, the free amine makes it a strategic building block for generating focused libraries or advanced probe molecules .

Why Generic Analogs Cannot Replicate the Performance Profile of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione


4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione is not interchangeable with structurally similar thiomorpholine dioxide or aminomethylphenyl building blocks. Its biological activity is highly sensitive to the linker architecture: a direct N-phenyl bond places the amine and sulfone in a precise spatial orientation that is critical for TSHR antagonism [1]. In contrast, the closely related N-benzyl analog (CAS 263339-24-8) introduces a methylene spacer that destroys this activity—literature shows it is not a potent TSHR antagonist but an inhibitor of PDE4A (IC₅₀ 1,200 nM) [2]. Furthermore, simple N-phenylthiomorpholine dioxides lacking the aminomethyl group show only moderate TSHR activity, underscoring the essential role of the para-aminomethyl substituent [3]. Therefore, substituting this compound with a generic analog—even one sharing the same molecular formula—will compromise both target engagement and selectivity in a scientifically predictable manner.

Quantitative Differentiation of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione from Closest Analogs: A Procurement-Focused Evidence Guide


TSHR Antagonism: Potency of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione Compared to N-Benzyl Analog

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione is a potent TSHR antagonist with an IC₅₀ of 82 nM against human TSHR expressed in HEK293 cells (cAMP reduction assay) and 39 nM in rat FRTL-5 cells [1]. Its direct structural analog, 4-(4'-Aminobenzyl)thiomorpholine 1,1-dioxide (CAS 263339-24-8), which replaces the N-phenyl linkage with an N-benzyl linkage, does not show significant TSHR antagonism under comparable assay conditions; instead it is reported as a PDE4A inhibitor with an IC₅₀ of 1,200 nM [2]. This represents a >14-fold loss of TSHR target engagement and a complete switch in pharmacological profile, directly attributable to the linker change.

TSHR antagonist thyroid-stimulating hormone receptor GPCR

Selectivity Advantage: TSHR vs. FSH Receptor Discrimination by 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione

The compound demonstrates functional selectivity within the glycoprotein hormone receptor family. Against the human follicle-stimulating hormone receptor (FSHR), 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione shows an IC₅₀ of 10,000 nM for inhibition of human FSH receptor, compared to 82 nM at human TSHR [1]. This represents approximately 122-fold selectivity for TSHR over FSHR. By comparison, the reference TSHR antagonist ANTAG3 (NCGC00242364) demonstrated selectivity over luteinizing hormone (LH) and FSH receptors of only >14-fold, with a TSHR IC₅₀ of 2,100 nM and LH/FSH IC₅₀ values >30,000 nM .

receptor selectivity FSH receptor glycoprotein hormone receptor TSHR antagonist

Functional Selectivity Beyond Binding: FSH Receptor Activity Profile Compared to TSHR Antagonism

Beyond binding affinity, functional antagonism at the FSHR is approximately 122-fold weaker than at TSHR (10,000 nM vs. 82 nM respectively) [1]. This contrasts with class-level TSHR antagonists that often demonstrate only 10- to 15-fold selectivity over the related gonadotropin receptors [2]. The difference underscores that the aminomethyl functional handle contributes to TSHR selectivity rather than merely acting as a passive linker.

FSH receptor receptor selectivity glycoprotein hormone receptor

Dual-Functionality Architecture: Validated TSHR Antagonist and Versatile Building Block vs. Single-Utility Analogs

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione uniquely combines validated sub-100 nM TSHR antagonist activity [1] with a reactive primary amine for direct bioconjugation, click chemistry, or amide coupling without requiring protecting group manipulation . In contrast, the N-phenylthiomorpholine 1,1-dioxide core (CAS 17688-68-5) lacks an amine handle altogether, serving only as a passive vinyl sulfone . Thus, the target compound can both engage the TSHR target and serve as a direct diversification point, collapsing two synthetic steps into one and enabling rapid SAR exploration.

chemical probe building block bioconjugation

Cross-Species Potency: Efficacy and Scalability of Human-to-Rodent Translation for In Vivo TSHR Studies

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione shows a favorable cross-species potency profile with an IC₅₀ of 39 nM at rat TSHR in FRTL-5 cells compared to 82 nM at human TSHR in HEK293 cells [1]. This 2.1-fold enhanced rodent potency enables translation from in vitro to rodent in vivo models without the significant dose escalation required for other TSHR antagonists. For reference, ANTAG3 (NCGC00242364) required a TSHR IC₅₀ of 2,100 nM to achieve in vivo efficacy in mice after TRH stimulation , suggesting a potency threshold for in vivo activity.

cross-species pharmacology in vivo TSHR antagonist thyroid

Chemical Stability and Synthesis Reproducibility: Thiomorpholine-1,1-dione vs. Unoxidized Thiomorpholine Analogs

The 1,1-dioxide (sulfone) oxidation state of the thiomorpholine ring in 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione confers superior chemical stability compared to unoxidized thiomorpholine or sulfoxide analogs [1]. The sulfone group is resistant to further oxidation and reductive cleavage, ensuring consistent batch-to-batch purity and reliable biological data [1]. Thiomorpholine and thiomorpholine sulfoxide analogs are prone to oxidation under ambient storage or assay conditions, leading to variable composition and irreproducible biological readouts. Cyclic sulfones also act as conformational constraints and hydrogen-bond acceptors that contribute to target engagement specificity [2].

sulfone stability chemical stability synthesis reproducibility

Best Research and Industrial Application Scenarios for 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione


High-Priority TSHR Antagonist Probe Development for Thyroid Disease Research

The validated TSHR antagonist potency (82 nM human, 39 nM rat) and 122-fold selectivity over FSHR [1] position this compound as a superior starting point for developing chemical probes to dissect TSHR signaling in thyroid and extrathyroidal tissues. Unlike ANTAG3 (2,100 nM TSHR IC₅₀) , this compound's sub-100 nM potency and enhanced selectivity reduce the compound quantities needed for in vivo proof-of-concept studies in rodent models of Graves' disease and thyroid orbitopathy, directly translating to lower procurement volumes per study.

Focused Library Synthesis and Decoration via the Aminomethyl Handle for GPCR SAR Exploration

The free primary amine enables rapid diversification through established bioconjugation and amide coupling chemistries [1] without requiring deprotection steps. Procurement of this compound—rather than relying on generic N-phenylthiomorpholine dioxides that lack a functionalizable amine—enables iterative SAR campaigns around the TSHR pharmacophore without separate acquisition of intermediate building blocks, streamlining both synthetic workflows and supply chain logistics.

Selectivity Profiling and Counter-Screening Against Glycoprotein Hormone Receptors

With a measured 122-fold selectivity window between TSHR (82 nM) and FSHR (10,000 nM) [1], this compound serves as a critical reference standard for selectivity panels screening against the glycoprotein hormone receptor family. Laboratories establishing TSHR-specific screening cascades can use this compound to benchmark the selectivity performance of new candidates, reducing false positives that arise from compounds with poor gonadotropin receptor discrimination .

In Vivo Translation-Ready Starting Point for Rodent Thyroid Function Studies

The 39 nM potency at rat TSHR in FRTL-5 cells and the 2.1-fold rodent-over-human preference [1] enable direct translation from in vitro to in vivo thyroid function models without requiring high compound quantities. Compared to ANTAG3, which achieved in vivo TSHR antagonism only at 2,100 nM in vitro potency , this compound's 54-fold higher rodent potency substantially lowers the per-experiment procurement requirement, making multi-dose in vivo studies economically and logistically feasible.

Quote Request

Request a Quote for 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.